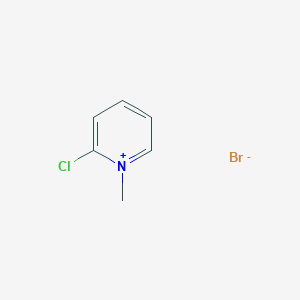

2-Chloro-1-methylpyridin-1-ium bromide

Description

Overview of Pyridinium (B92312) Salts in Organic Synthesis and Materials Science

Pyridinium salts, which are heterocyclic compounds containing a positively charged nitrogen atom within a pyridine (B92270) ring, are versatile and valuable entities in the chemical sciences. sigmaaldrich.comtcichemicals.com Their utility spans a wide array of applications, from serving as catalysts and reagents in complex organic transformations to acting as fundamental building blocks in the creation of novel materials. sigmaaldrich.comechemi.com In organic synthesis, they are recognized for their role in facilitating a variety of reactions, including oxidations, reductions, and carbon-carbon bond formations. chemicalbook.com The positive charge on the nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack and enabling a range of chemical transformations.

In the field of materials science, pyridinium salts are integral to the design of ionic liquids, which are salts with low melting points that exist as liquids at or near room temperature. These materials exhibit unique properties such as low vapor pressure, high thermal stability, and tunable solubility, making them attractive for applications in batteries, solar cells, and as "green" solvents. Furthermore, the structural diversity of pyridinium salts allows for the fine-tuning of their physical and chemical properties, leading to the development of materials with tailored functions, including light-emitting and fire-retardant polymers. highfine.com

Significance of 2-Chloro-1-methylpyridin-1-ium Bromide as a Specialized Reagent and Precursor

While its iodide counterpart, 2-chloro-1-methylpyridinium (B1202621) iodide (often referred to as the Mukaiyama reagent), is more extensively documented, this compound holds significance as a specialized reagent in its own right. chemicalbook.comnih.gov These reagents are particularly valued as dehydrating and condensing agents in organic synthesis. chemicalbook.comwikipedia.org The primary role of this compound is to activate carboxylic acids for subsequent reactions. This activation facilitates the formation of esters, amides, and lactones, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. chemicalbook.comunacademy.com

The mechanism of action involves the nucleophilic attack of a carboxylate on the 2-position of the pyridinium ring, displacing the chloride. This forms a highly reactive acylpyridinium species, which is then readily attacked by a nucleophile, such as an alcohol or an amine, to yield the desired product. The presence of the methyl group on the nitrogen atom enhances the reactivity of the pyridinium ring.

The choice of the bromide counter-ion, as opposed to the more common iodide, can influence the reagent's solubility, stability, and reactivity. While specific comparative data is limited, the general trend in halogen reactivity suggests that the bromide may offer different performance characteristics in certain solvent systems or under specific reaction conditions.

Scope and Contemporary Research Trajectories in Pyridinium Chemistry

The field of pyridinium chemistry is dynamic and continually expanding. fishersci.ca A significant contemporary research trajectory involves the use of N-functionalized pyridinium salts as precursors for radical-based reactions, particularly under visible light photoredox catalysis. fishersci.ca This approach allows for novel and previously challenging C-H functionalization of the pyridine ring, opening up new avenues for the synthesis of complex pyridine-containing molecules.

Another area of active investigation is the development of pyridinium-based zwitterions for the construction of other heterocyclic systems. nih.gov These zwitterionic intermediates exhibit unique reactivity, enabling cascade reactions that can rapidly build molecular complexity from simple starting materials.

Furthermore, research into pyridinium salts for materials science applications continues to evolve. Efforts are focused on designing new ionic liquids with specific properties for energy storage and as electrolytes in various electrochemical devices. The development of polymeric pyridinium salts is also a key area, with applications in gene delivery, antimicrobial surfaces, and sensor technology. sigmaaldrich.comhighfine.com The study of compounds like this compound contributes to this broader understanding, providing tools for both fundamental synthetic challenges and the creation of advanced materials.

Interactive Data Tables

Physical and Chemical Properties of 2-Chloro-1-methylpyridinium Iodide (Mukaiyama Reagent) * (Data for the more commonly studied iodide analogue is provided as a reference point for the expected properties of the bromide salt.)

| Property | Value | Reference |

| Molecular Formula | C6H7ClIN | wikipedia.org |

| Molecular Weight | 255.48 g/mol | wikipedia.org |

| Appearance | Yellow Crystalline Powder/Chunks | echemi.com |

| Melting Point | 200 °C (decomposes) | wikipedia.org |

| Solubility | Soluble in methanol (B129727). | fishersci.ca |

Applications of 2-Chloro-1-methylpyridinium Salts in Organic Synthesis

| Reaction Type | Description |

| Esterification | Formation of esters from carboxylic acids and alcohols. chemicalbook.com |

| Amidation | Synthesis of amides from carboxylic acids and amines. chemicalbook.com |

| Lactonization | Intramolecular cyclization of hydroxy acids to form lactones. unacademy.com |

| Peptide Coupling | A reagent used in the formation of peptide bonds between amino acids. nih.gov |

| Nitrile Synthesis | Dehydration of aldoximes to produce nitriles. wikipedia.org |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-chloro-1-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN.BrH/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRQBLJKQKDPLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1Cl.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510129 | |

| Record name | 2-Chloro-1-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153403-89-5 | |

| Record name | 2-Chloro-1-methylpyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 Methylpyridin 1 Ium Bromide and Analogues

Established Synthetic Pathways to N-Alkyl-2-halopyridinium Salts

The traditional methods for preparing N-alkyl-2-halopyridinium salts are well-documented and widely employed due to their reliability and straightforward nature. These pathways primarily involve direct alkylation of a pre-existing halopyridine ring or the transformation of a different heterocyclic system into the desired pyridinium (B92312) salt.

Quaternization Reactions via N-Alkylation of 2-Halopyridines

The most direct and common method for the synthesis of 2-chloro-1-methylpyridin-1-ium bromide is the quaternization of 2-chloropyridine (B119429). This reaction involves the N-alkylation of the pyridine (B92270) nitrogen atom with a suitable methylating agent, such as methyl bromide. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of the alkylating agent.

This process is a type of SN2 reaction. A general procedure for the synthesis of analogous 2-halopyridinium salts involves heating the parent 2-halopyridine with an alkylating agent, often in a solvent or sometimes neat. acs.org For instance, the synthesis of a related compound, an N-alkenyl-2-halopyridinium salt, was achieved by heating a 2-halopyridine with ethyl bromoacetate. acs.org Similarly, the quaternization of pyridine derivatives with haloadamantanes has been investigated to prepare the corresponding adamantylpyridinium salts. osti.gov The reactivity in these reactions can be influenced by the nature of the halogen on the pyridine ring and the specific alkyl halide used. While 2-chloropyridine can be effectively alkylated, related compounds like 2-chloro-1-methylpyridinium (B1202621) iodide are also frequently used as reagents in organic synthesis for activating carboxylic acids and alcohols. chemicalbook.comsigmaaldrich.com

The general reaction is as follows:

Figure 1: General scheme for the quaternization of 2-chloropyridine.

Synthesis from Pyrylium (B1242799) Salts and Related Precursors

An alternative pathway to N-alkylpyridinium salts involves the use of pyrylium salts as precursors. researchgate.nettdl.org Pyrylium salts are six-membered cationic heterocycles containing a positively charged oxygen atom. nih.gov These compounds are highly reactive towards nucleophiles. By reacting a pyrylium salt with a primary amine, such as methylamine, the oxygen heteroatom can be replaced by the nitrogen atom of the amine, yielding the corresponding N-substituted pyridinium salt. tdl.orgnih.gov

This transformation is a powerful method for generating a wide variety of pyridinium salts, as the substituents on the pyrylium ring and the choice of the primary amine can be readily varied. tdl.org The synthesis of the pyrylium salt precursors themselves can be achieved through several methods, such as the reaction of aldehydes and ketones. researchgate.net The conversion of pyrylium salts to pyridinium salts is a high-yield reaction that simplifies the synthesis of complex, multi-substituted pyridinium structures. nih.gov

Figure 2: General scheme for the synthesis of N-substituted pyridinium salts from pyrylium salts.

Advanced Synthetic Approaches to Modified Pyridinium Scaffolds

Modern synthetic chemistry increasingly focuses on developing methods that are not only efficient but also environmentally benign and capable of generating molecular complexity in fewer steps. These principles have been applied to the synthesis of pyridinium salts, leading to innovative approaches.

Integration of Green Chemistry Principles in Pyridinium Salt Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of pyridinium salt synthesis, this has led to the development of solvent-free or reduced-solvent methods. One such technique is mechanochemistry, specifically liquid-assisted grinding (LAG). srce.hr This method involves grinding the solid reactants together, sometimes with a minimal amount of liquid, to initiate the reaction. The LAG method has been successfully used for the quaternization of pyridoxal (B1214274) oxime with phenacyl bromides, offering advantages such as being environmentally friendly, having a simple workup procedure, and providing good to excellent yields. srce.hr

The use of biodegradable starting materials is another green approach. For example, pyridinium ionic liquids with ester side chains have been synthesized from nicotinic acid, and these compounds have shown high levels of aerobic biodegradation. rsc.org Furthermore, the development of electrochemical methods for C-H functionalization to create pyridinium salts represents a modern, oxidant-free strategy. temple.eduresearchgate.net

Multicomponent and Cascade Reactions for Pyridinium Formation

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the reactants. researchgate.netacsgcipr.org These reactions are highly atom-economical and efficient for building complex molecules. Cascade reactions, on the other hand, involve a series of intramolecular reactions that are triggered by a single event.

Several MCRs have been developed for the synthesis of substituted pyridines, which can then be quaternized to form pyridinium salts. acsgcipr.orgnih.gov For instance, a four-component diastereoselective synthesis of piperidin-2-ones bearing a pyridinium salt moiety has been reported, involving a Michael-Mannich cascade. researchgate.net The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that can be performed mechanochemically to produce polyhydroquinolines. nih.gov These advanced strategies allow for the rapid assembly of complex pyridinium scaffolds from simple starting materials in a single pot, which is a significant advantage over traditional stepwise syntheses. researchgate.net

Derivatization Strategies for Functionalized Pyridinium Compounds

Once the core 2-halopyridinium salt is formed, it can be further modified to create a diverse range of functionalized compounds. These derivatization strategies often exploit the reactivity of the pyridine ring, which is enhanced by the positive charge on the nitrogen atom.

The halogen at the C2 position of N-alkyl-2-halopyridinium salts is activated towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for the introduction of various functional groups by reacting the pyridinium salt with different nucleophiles. For example, N-(1-ethoxyvinyl)-2-halopyridinium salts undergo mild, room-temperature SNAr reactions with amine nucleophiles to produce 2-aminopyridine (B139424) derivatives. nih.gov

Another strategy involves the dearomatization of the pyridinium ring. The addition of nucleophiles, such as Grignard reagents, to activated pyridinium salts can lead to the formation of dihydropyridines. acs.orgnih.gov These reactions can be performed enantioselectively using chiral catalysts. acs.org Furthermore, the substituents on the nitrogen atom can be designed to include functional groups that can participate in subsequent reactions. For instance, pyridinium salts with nitrile-functionalized alkyl chains have been synthesized, offering a handle for further chemical transformations. researchgate.net These derivatization methods significantly expand the chemical space accessible from simple pyridinium salt precursors, enabling the synthesis of a wide array of complex and biologically relevant molecules. acs.org

Synthesis of Fluorous-Tagged Pyridinium Reagents

The synthesis of fluorous-tagged pyridinium reagents, particularly analogues of the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), provides a powerful tool for transformations such as amide bond formation. The introduction of a fluorous tag facilitates the removal of the reagent and its byproducts after the reaction, simplifying the purification of the desired product.

Detailed Research Findings

A notable example is the synthesis of a fluorous-tagged N-alkyl-2-chloropyridinium hexafluorophosphate (B91526), a functional analogue of this compound. The synthesis, as reported by Zhang and co-workers, involves a multi-step sequence starting from a fluorous-tagged benzyl (B1604629) alcohol. This method highlights a practical approach to creating a functionalized pyridinium salt designed for efficient recovery and reuse.

Scheme 1: Synthesis of a Fluorous-Tagged 2-Chloropyridinium Salt

Step 1: Mesylation of Fluorous Benzyl Alcohol. The synthesis commences with the mesylation of a commercially available fluorous-tagged benzyl alcohol (1) to produce the corresponding mesylate (2). This step activates the hydroxyl group for subsequent nucleophilic substitution.

Step 2: Alkylation of 2-Aminopyridine. The fluorous-tagged mesylate (2) is then used to alkylate 2-aminopyridine. This reaction forms the N-(fluorous-benzyl)pyridin-2-amine (3), attaching the fluorous ponytail to the pyridine scaffold.

Step 3: Diazotization and Chlorination. The amino group on the pyridyl ring of compound (3) is converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization of the amine followed by treatment with a chloride source to yield the 2-chloro-N-(fluorous-benzyl)pyridine (4).

Step 4: Quaternization and Anion Exchange. The final step involves the quaternization of the pyridine nitrogen in compound (4) using a suitable alkylating agent, followed by an anion exchange to introduce the desired counter-ion, in this case, hexafluorophosphate, to yield the final fluorous-tagged 2-chloropyridinium salt (5).

This synthetic route provides a versatile method for preparing a range of fluorous-tagged pyridinium reagents by modifying the starting fluorous alcohol and the substituents on the pyridine ring. The resulting fluorous pyridinium salt is a stable, white powder that can be effectively used in organic synthesis and subsequently removed by F-SPE.

| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| 1 | Fluorous Benzyl Alcohol | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | Fluorous Benzyl Mesylate |

| 2 | Fluorous Benzyl Mesylate | 2-Aminopyridine | - | Dimethylformamide | N-(Fluorous-benzyl)pyridin-2-amine |

| 3 | N-(Fluorous-benzyl)pyridin-2-amine | Sodium Nitrite | Hydrochloric Acid | Water/Dichloromethane | 2-Chloro-N-(fluorous-benzyl)pyridine |

| 4 | 2-Chloro-N-(fluorous-benzyl)pyridine | Methyl Iodide | Potassium Hexafluorophosphate | Acetonitrile | Fluorous-Tagged 2-Chloro-1-methylpyridin-1-ium Hexafluorophosphate |

Mechanistic Investigations of Reactivity in Organic Transformations

Electrophilic Activation and Carbon-Heteroatom Bond Formation

2-Chloro-1-methylpyridinium (B1202621) bromide acts as a potent condensation and dehydrating agent, primarily by activating carboxylic acids and alcohols to facilitate the formation of carbon-heteroatom bonds. Its mechanism is centered on the formation of a highly reactive intermediate.

2-Chloro-1-methylpyridinium salts are extensively used as activating agents for the synthesis of esters from carboxylic acids and alcohols, a method pioneered by Teruaki Mukaiyama. researchgate.netmdpi.com The reaction proceeds under mild conditions and is applicable to a wide array of substrates. mdpi.com

Research has demonstrated the effectiveness of this method, including modifications using different bases and solvent systems to optimize yields and reaction conditions. mdpi.com

Table 1: Examples of Esterification using 2-Chloro-1-methylpyridinium Iodide Data based on research with the analogous iodide salt.

| Carboxylic Acid | Alcohol | Base | Solvent | Yield |

| N-acetyl-L-phenylalanine | Methanol (B129727) | 1-methylimidazole | Methanol | High |

| 2-Phenylbenzoic acid | Isopropanol | Tributylamine | Dichloromethane | Moderate |

| N-Boc-glycine | Fatty-acid-derived alcohols | Triethylamine | Dichloromethane | Good |

This table is for illustrative purposes and synthesizes findings from various studies. mdpi.comresearchgate.net Specific yields vary based on precise reaction conditions.

The activation of carboxylic acids by 2-chloro-1-methylpyridinium salts is also a cornerstone of amide and peptide bond formation. researchgate.net The reagent serves as an efficient coupling agent, converting carboxylic acids and amines into the corresponding amides. fishersci.catcichemicals.com This methodology is particularly valuable in peptide synthesis, where minimizing racemization is critical. nih.govtcichemicals.com

The mechanism is analogous to esterification. The carboxylic acid is first activated by the pyridinium (B92312) salt to form the acyloxypyridinium intermediate. Subsequent nucleophilic attack by the amine's nitrogen atom on this activated ester yields the amide bond and 1-methyl-2-pyridone (B167067). nsf.gov Studies have shown that for fragment condensation in peptide synthesis, the addition of N-hydroxysuccinimide can be beneficial to suppress racemization. nih.govsigmaaldrich.com The simple reaction conditions, low toxicity, and cost-effectiveness have made it a popular alternative to other coupling reagents like EDC. chemicalbook.comsigmaaldrich.com

Table 2: Application in Peptide Synthesis Data based on research with the analogous iodide salt.

| Protected Amino Acid/Peptide | Amine Component | Coupling Conditions | Outcome |

| Boc-Pro-OH | H-Phe-OMe・HCl | Triethylamine, Dichloromethane | 91% yield of Boc-Pro-Phe-OMe |

| Urethane-protected amino acids | Various | Standard coupling | Reaction proceeds free of racemization |

| Peptide Fragments | Various | Requires N-Hydroxysuccinimide | Successful condensation |

This table summarizes findings from practical examples and mechanistic studies. nih.govtcichemicals.comsigmaaldrich.comtcichemicals.com

A significant application of 2-chloro-1-methylpyridinium salts is in the synthesis of macrocycles, particularly large-ring lactones and lactams. chemicalbook.com The reagent facilitates intramolecular cyclization of long-chain ω-hydroxy carboxylic acids (for lactonization) and ω-amino carboxylic acids (for lactamization).

The reaction, often referred to as the Mukaiyama macrolactonization, involves activating the terminal carboxyl group of an acyclic precursor. researchgate.net This activation promotes the intramolecular nucleophilic attack by the terminal hydroxyl or amino group, leading to ring closure. The method has proven highly effective for synthesizing medium to large-sized macrocyclic lactones. bohrium.com Research indicates high yields for the formation of lactones with ring sizes of seven or greater than thirteen members. highfine.com However, for ring sizes between eight and twelve, the formation of dimers can be a competing reaction. highfine.com While highly efficient for lactonization, the reagent is considered moderately efficient for lactamization. highfine.com

Beyond ester and amide formation, 2-chloro-1-methylpyridinium salts function as effective dehydrating agents in other organic transformations. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

One key application is the conversion of aldoximes into nitriles. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The reaction proceeds via the activation of the aldoxime, followed by elimination of water to yield the corresponding nitrile. It is also utilized in the synthesis of carbodiimides from N,N'-disubstituted thioureas. researchgate.netfishersci.ca In this transformation, the reagent facilitates the elimination of hydrogen sulfide (B99878) from the thiourea, resulting in the formation of the carbodiimide. researchgate.net

Nucleophilic Substitution Reactions Involving the Pyridinium Core

The pyridinium ring of 2-chloro-1-methylpyridinium bromide is itself susceptible to nucleophilic attack, particularly at the C2 position, leading to substitution of the chlorine atom.

The reaction of 2-substituted N-methylpyridinium ions with nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This pathway is distinct from SN1 or SN2 reactions and typically involves a two-step addition-elimination process. youtube.comlibretexts.org

First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine at the C2 position), disrupting the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridinium ring is restored, yielding the substitution product. libretexts.org

Kinetic studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol revealed a second-order dependence on the piperidine concentration. This suggests a mechanism involving rate-determining deprotonation of the addition intermediate. nih.gov The leaving group ability in these specific reactions does not follow the typical "element effect" (F > Cl ≈ Br > I) often seen in SNAr, with the observed reactivity order being 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov Further studies involving phenols as nucleophiles showed the reactions are first-order with respect to both the pyridinium salt and the phenol, with the formation of the intermediate being the rate-determining step. researchgate.net

Table 3: Reactivity Data for SNAr Reactions of 2-Substituted N-Methylpyridinium Ions

| Nucleophile | Leaving Group (at C2) | Observed Reactivity Order | Mechanistic Feature |

| Piperidine | Halogens, Cyano | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I | Rate-determining deprotonation of the addition intermediate |

| Phenols | Chlorine | - | Rate-determining formation of the intermediate |

This table compiles kinetic and mechanistic findings from studies on N-methylpyridinium substrates. nih.govresearchgate.net

Dearomatization Reactions of Pyridinium Salts

Dearomatization of pyridinium salts is a powerful strategy for the synthesis of functionalized piperidines and other nitrogen-containing heterocyclic compounds. This transformation is typically achieved through nucleophilic addition to the electron-deficient pyridinium ring. The presence of an electron-withdrawing group, such as the chloro substituent at the 2-position of 2-Chloro-1-methylpyridin-1-ium bromide, and the positive charge on the nitrogen atom, activates the pyridinium ring towards nucleophilic attack.

The addition of organometallic reagents, such as Grignard reagents, to pyridinium salts is a common method for C-C bond formation. For 2-substituted pyridinium salts like this compound, the addition of a Grignard reagent is expected to occur regioselectively at the C6 position. This is due to the combined electronic effects of the positively charged nitrogen and the electron-withdrawing chloro group at C2, which direct the nucleophile to the para position. The initial product of this reaction would be a dihydropyridine (B1217469), which can then be used in further synthetic transformations. While patent literature mentions the use of Grignard reagents in synthetic schemes involving related structures, specific data on the reaction with this compound is not provided. google.com

Table 1: Predicted Regioselectivity of Grignard Reagent Addition to this compound

| Pyridinium Salt | Reagent | Predicted Major Product (after addition) |

| This compound | R-MgBr (Grignard) | 6-Alkyl-2-chloro-1-methyl-1,6-dihydropyridine |

This table is based on established principles of pyridinium salt reactivity, as specific experimental data for this compound was not found in the searched literature.

Enantioselective dearomatization of pyridinium salts represents a significant challenge in asymmetric synthesis. Achieving high enantioselectivity requires a chiral catalyst or auxiliary to control the facial selectivity of the nucleophilic attack on the planar pyridinium ring. Common strategies involve the use of chiral nucleophiles, chiral phase-transfer catalysts, or the incorporation of a chiral auxiliary on the pyridinium salt itself. Currently, there is no specific information available in the searched literature detailing enantioselective dearomatization strategies employing this compound.

Radical Pathways and Single-Electron Transfer Processes

The involvement of pyridinium salts in single-electron transfer (SET) processes can lead to the formation of pyridinyl radicals, which are versatile intermediates in organic synthesis. These processes can be initiated either photochemically or through the use of chemical reductants.

N-Alkylpyridinium salts are known to form charge-transfer complexes with electron-donating molecules. Upon photoirradiation, these complexes can undergo single-electron transfer to generate a pyridinyl radical and a radical cation of the donor. The electron-deficient nature of the 2-Chloro-1-methylpyridin-1-ium cation would make it a suitable acceptor in such a complex. However, specific studies on the photochemical activation of this compound via charge-transfer complexes have not been identified in the available literature. A patent references photochemical electron transfer in a general context but does not link it to this specific compound. google.com

The generation of sulfonyl and alkyl radicals in the presence of pyridinium salts can be achieved through various methods, including the photoredox-catalyzed decomposition of suitable precursors. The pyridinium salt can act as an electron acceptor in a catalytic cycle. Once formed, these radicals can engage in a variety of reactions, such as addition to alkenes or (hetero)arenes. There is currently no direct evidence in the searched literature for the use of this compound in the generation of sulfonyl or alkyl radical intermediates.

Catalytic Roles and Asymmetric Synthesis

While this compound and its iodide counterpart are utilized as reagents in multi-step syntheses, their role is typically that of an activating agent or a precursor to a more complex molecular scaffold. google.comgoogle.comdokumen.pub For instance, the related 2-chloro-1-methylpyridinium iodide is a well-known reagent for esterification and macrolactonization reactions (the Mukaiyama reagent), where it activates the carboxylic acid. However, there is no indication in the searched literature that this compound itself functions as a catalyst, particularly in the context of asymmetric synthesis. The development of chiral pyridinium salts as catalysts for asymmetric transformations is an active area of research, but specific applications involving this compound have not been reported.

Lewis Acid Catalysis by Pyridinium Cations

The cationic nature of the pyridinium ring, particularly when substituted with electron-withdrawing groups, imparts a degree of Lewis acidity to the molecule. In the case of this compound, the positively charged nitrogen atom enhances the electrophilicity of the pyridine (B92270) ring. This allows the pyridinium cation to act as a transient Lewis acid, activating various functional groups towards nucleophilic attack.

A primary role of N-alkyl-2-halopyridinium salts is in the activation of carboxylic acids for the formation of esters and amides. In this context, the pyridinium salt is often used in stoichiometric amounts as a coupling reagent rather than a catalyst in the strictest sense. The mechanism involves the initial reaction of the carboxylate with the 2-halopyridinium salt to form a highly reactive acyloxypyridinium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol or an amine, to yield the corresponding ester or amide.

While not a catalytic cycle in the traditional sense, the pyridinium cation facilitates the transformation by acting as an activating group, a key characteristic of Lewis acid behavior. The general transformation is depicted below:

Table 1: Activation of Carboxylic Acids by 2-Chloro-1-methylpyridin-1-ium Salts

| Reactant 1 | Reactant 2 | Reagent | Product |

| Carboxylic Acid | Alcohol/Amine | This compound | Ester/Amide |

Kinetic studies on the related 2-chloro-1-methylpyridin-1-ium iodide have shown that the reaction is first-order with respect to both the pyridinium salt and the nucleophile, indicating a bimolecular nucleophilic substitution mechanism. researchgate.net The reactivity is significantly influenced by the substituents on the pyridine ring and the nature of the nucleophile. researchgate.net

Pyridinium Salts in Chiral Amine Catalysis

The intersection of pyridinium salt chemistry and chiral amine catalysis presents opportunities for novel asymmetric transformations. While direct catalytic use of this compound in this context is not extensively documented, the broader class of alkylpyridinium salts has been employed in the synthesis of α-chiral amines. These reactions proceed through the formation of an anion–π complex between the pyridinium salt and a carbonate anion, which can be promoted thermally.

In a representative transformation, alkylpyridinium salts react with sulfinimines to produce α-chiral amines. This demonstrates the potential of the pyridinium moiety to participate in stereoselective bond-forming reactions under the influence of a chiral directing group. The development of catalytic dearomatization of pyridinium salts using chiral copper catalysts to generate enantioenriched 1,4-dihydropyridines further underscores the utility of pyridinium salts in asymmetric synthesis.

Synergistic Catalysis in Pyridinium-Mediated Transformations

The concept of synergistic catalysis, where two or more catalysts work in concert to achieve a transformation not possible with either catalyst alone, has been applied to systems involving pyridinium salts. A notable example is the cooperative action of an aluminum-salen Lewis acid and a pyridinium salt in the asymmetric synthesis of β-lactones.

In this system, a pyridinium bromide moiety is tethered to the salen ligand. The aluminum center of the salen complex acts as a Lewis acid, activating an aldehyde substrate. Concurrently, the pyridinium bromide is proposed to act as an ion pair, facilitating the formation of a ketene (B1206846) intermediate from an acyl bromide. This dual activation strategy enables the [2+2] cycloaddition of the ketene and the activated aldehyde to proceed with high enantioselectivity and diastereoselectivity.

A study investigating the effect of substituents on the pyridinium ring within these cooperative catalysts revealed that electronic modifications to the pyridinium moiety can influence the stereochemical outcome of the reaction.

Table 2: Influence of Pyridinium Substituent in Cooperative Al(Salen)-Pyridinium Catalysis

| Pyridinium Substituent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

| 4-Me | 85 | 97:3 | 90 |

| 4-t-Bu | 78 | 92:8 | 80 |

Data adapted from a study on the cyclocondensation of propionyl bromide and dihydrocinnamaldehyde using a cooperative Al(Salen)-bispyridinium catalyst. researchgate.net

This research highlights how the properties of the pyridinium salt, including the nature of its counterion and substituents, can be fine-tuned to optimize complex catalytic transformations.

Computational and Theoretical Studies of Pyridinium Ion Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT has become a cornerstone in mechanistic organic chemistry, offering detailed energetic and structural information about reaction intermediates and transition states that are often difficult or impossible to isolate experimentally.

DFT calculations have been pivotal in elucidating the mechanism by which the 2-chloro-1-methylpyridinium (B1202621) cation activates carboxylic acids for subsequent nucleophilic attack, a process central to its utility in ester and amide synthesis. The generally accepted pathway involves two main steps. researchgate.netepa.gov

First, the carboxylate anion acts as a nucleophile, attacking the C2 position of the pyridinium (B92312) ring. This attack results in the displacement of the chloride ion and the formation of a highly reactive 2-acyloxy-1-methylpyridinium salt intermediate. researchgate.net This intermediate is a potent acylating agent because the 1-methyl-2-pyridone (B167067) moiety is an excellent leaving group. Computational studies model the energy profile of this step, confirming it as the key activation process.

Table 1: Calculated Energies for a Model Mukaiyama Aldol Reaction Step

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | 5.7 |

| Reaction Energy (ΔErxn) | -1.6 |

Data derived from a DFT study on a model Mukaiyama aldol reaction catalyzed by BCl3. nih.gov

While the 2-chloro-1-methylpyridinium salt is typically used as a stoichiometric reagent, its core reactivity is illustrative of processes found in catalytic cycles. DFT studies on related Lewis acid-catalyzed reactions, such as the Mukaiyama aldol reaction, provide deep insights into the transition states that govern stereoselectivity and reaction rates. nih.govacs.orgacs.org

These studies meticulously map the geometry of transition states for the nucleophilic attack on the activated substrate. For instance, DFT has been used to analyze the transition structures for the diastereodifferentiating step in several Mukaiyama aldol reactions, revealing that different product stereoisomers arise from distinct transition state conformations, such as "antiperiplanar" versus "synclinal" structures. acs.org The energy differences between these transition states, though often small, dictate the product distribution. The calculations can model the simultaneous C-C bond formation and transfer of other groups, identifying the rate-determining step of the reaction. acs.org In many Lewis acid-promoted cases, the reaction favors a stepwise mechanism over a concerted one. acs.org

Table 2: Comparison of Reaction Mechanisms in Aldol Reactions

| Catalyst System | Favored Mechanism | Key Feature |

| Uncatalyzed | Concerted | Single transition state |

| Metal Chloride-Promoted | Stepwise | Formation of intermediate |

| Halogen-Promoted | Stepwise | C-C bond formation is rate-determining |

Information synthesized from various DFT studies on Mukaiyama-type reactions. acs.orgacs.org

Electronic Structure and Reactivity Descriptors

The reactivity of the 2-chloro-1-methylpyridinium cation is fundamentally governed by its electronic structure. Computational methods provide descriptors that quantify this reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. libretexts.orgyoutube.comwikipedia.org For the 2-chloro-1-methylpyridinium cation, which acts as an electrophile, the LUMO is of primary importance.

DFT calculations show that the LUMO of the 2-chloro-1-methylpyridinium cation has a large orbital coefficient at the C2 carbon atom. This indicates that the C2 position is the most electrophilic site and is highly susceptible to nucleophilic attack. The interaction between the HOMO of a nucleophile (like a carboxylate or an alcohol) and this low-lying LUMO at C2 is the key orbital interaction that initiates the reaction, leading to the displacement of the chloride. The energy gap between the nucleophile's HOMO and the pyridinium's LUMO influences the reaction rate; a smaller gap generally corresponds to a faster reaction.

Analysis of the molecular electrostatic potential (MEP) and charge distribution provides a more intuitive picture of reactivity. The positive charge of the 2-chloro-1-methylpyridinium cation is not uniformly distributed but is delocalized throughout the pyridinium ring. However, due to the inductive effect of the electronegative nitrogen atom and the chlorine substituent, the C2 and C6 positions are particularly electron-deficient.

MEP maps, generated from DFT calculations, visually represent the charge distribution. For the 2-chloro-1-methylpyridinium cation, these maps would show a strong positive potential (typically colored blue) concentrated near the C2 position. This region of high positive potential strongly attracts incoming nucleophiles (which have regions of negative potential), guiding them to the correct site for reaction and corroborating the predictions from FMO analysis.

Kinetic and Thermodynamic Insights from Computational Models

Computational models provide quantitative data on the kinetics and thermodynamics of reactions involving the 2-chloro-1-methylpyridinium cation. By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed.

These models can predict whether a reaction is under kinetic or thermodynamic control. For example, in some reactions, a less stable product might be formed faster (kinetic control) because it proceeds through a lower-energy transition state. DFT calculations can quantify these barriers. Studies on related pyridinium-based ionic liquids have also employed molecular dynamics simulations to compute thermodynamic properties like heat capacities and volumetric properties, which agree well with experimental values.

The stability of key intermediates, such as the 2-acyloxy-1-methylpyridinium salt, can be assessed computationally. Its calculated stability relative to the starting materials and products helps to explain its role as a productive intermediate rather than a thermodynamic sink. Furthermore, computational studies can reveal the influence of solvents on the reaction mechanism and energetics, showing, for instance, that a particular solvent may stabilize the enol form of a product over the keto form. nih.gov

Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Steps

The Kinetic Isotope Effect (KIE) is a crucial tool in mechanistic chemistry, defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to that with the heavy isotope (kH). By measuring the KIE, chemists can gain valuable information about the rate-limiting step of a reaction, particularly whether a specific bond to the isotopically labeled atom is broken or formed in this step. wikipedia.org

For nucleophilic aromatic substitution (SNAr) reactions involving pyridinium salts, KIE studies can help elucidate the precise mechanism. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process via a Meisenheimer complex. harvard.edu However, recent computational and KIE studies suggest that some SNAr reactions may proceed through a concerted mechanism. harvard.edu

In the case of nucleophilic substitution reactions of 2-substituted N-methylpyridinium ions, the expected "element effect" (reactivity order F > Cl ≈ Br > I) for a rate-determining nucleophilic addition is not observed. nih.gov Instead, a different leaving group order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I is found for reactions with piperidine (B6355638) in methanol (B129727). nih.gov This suggests that the initial addition of the nucleophile is not the rate-controlling step. nih.gov The proposed mechanism involves a rate-determining hydrogen-bond formation between the nucleophile and the substrate-nucleophile addition intermediate, which is then followed by deprotonation. nih.gov

Computational studies can predict KIE values for different proposed mechanisms. For instance, a primary KIE is expected if a bond to the isotope is broken in the rate-determining step. Conversely, a secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. wikipedia.org

Below is an illustrative data table showing hypothetical KIE values for the reaction of 2-Chloro-1-methylpyridin-1-ium bromide with a nucleophile, based on different potential rate-limiting steps. These values are representative of what might be expected from computational studies for different mechanistic pathways in SNAr reactions.

| Isotopically Labeled Atom | Position of Isotope | Proposed Rate-Limiting Step | Predicted klight/kheavy | Type of KIE |

| Carbon | C2 (ipso-carbon) | Nucleophilic Addition | > 1.05 | Primary |

| Hydrogen | Methyl group | Proton transfer from an intermediate | ~ 1.0 - 7.0 | Primary |

| Chlorine | C2 | C-Cl bond cleavage | > 1.02 | Primary |

| Hydrogen | Ortho to C2 | Steric hindrance in transition state | ~ 0.95 - 1.05 | Secondary |

Note: The values in this table are illustrative and based on general principles of KIEs in SNAr reactions. Specific values would need to be determined through detailed computational studies of the this compound system.

Free Energy Profiles and Reaction Thermodynamics

Computational chemistry allows for the calculation of free energy profiles for chemical reactions, which map the change in Gibbs free energy as reactants are converted into products. These profiles are invaluable for understanding reaction thermodynamics and kinetics, as they reveal the energies of reactants, products, intermediates, and transition states.

For the SNAr reaction of a 2-halopyridinium salt, the free energy profile can distinguish between a stepwise and a concerted mechanism. In a stepwise mechanism, a distinct energy minimum corresponding to the Meisenheimer intermediate would be present on the reaction coordinate. In a concerted mechanism, only a single transition state would be observed between reactants and products. harvard.edunih.gov

Computational studies on related systems, such as the reaction of 2-chloropyridines with nucleophiles, have shown that the activation energies for nucleophilic attack can be calculated to predict regioselectivity and reactivity. wuxibiology.comwuxibiology.com For 2-halopyridinium salts, the positive charge on the nitrogen atom makes the pyridinium ring highly susceptible to nucleophilic attack.

Below is an illustrative table of thermodynamic parameters that could be obtained from computational studies of the SNAr reaction of this compound with a generic nucleophile (Nu-).

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔGreaction | Overall free energy change of the reaction | -15 |

| ΔHreaction | Overall enthalpy change of the reaction | -12 |

| TΔSreaction | Contribution of entropy to the free energy change | 3 |

| ΔG‡ | Free energy of activation | +20 |

| ΔH‡ | Enthalpy of activation | +18 |

| TΔS‡ | Entropy of activation | -2 |

Note: These values are hypothetical and serve to illustrate the types of thermodynamic data that can be generated through computational analysis of a reaction pathway.

Advanced Spectroscopic and Crystallographic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is an indispensable tool for elucidating the structure and reactivity of pyridinium (B92312) salts in solution. It allows for the direct observation of the cationic species and the monitoring of its transformations during chemical reactions.

In situ NMR for Reaction Monitoring and Intermediate Identification

In situ (in the reaction mixture) NMR spectroscopy enables the real-time tracking of reactants, intermediates, and products without the need for isolation. This technique is particularly valuable for studying reactions that involve transient or unstable species. For pyridinium salts, in situ NMR can be used to monitor their formation, for example, via the Menschutkin reaction between a substituted pyridine (B92270) and an alkyl halide, or to observe their subsequent reactions. nih.govfigshare.com

The progress of a reaction involving 2-Chloro-1-methylpyridin-1-ium bromide can be quantitatively monitored by observing the disappearance of the starting material signals and the appearance of product signals. rptu.dersc.org Furthermore, the identification of key intermediates, which may be present in low concentrations, can provide crucial evidence for a proposed reaction mechanism. researchgate.net For instance, in a nucleophilic substitution reaction where the chloride at the C2 position is replaced, in situ NMR could detect the formation of a transient adduct or intermediate species, confirming a stepwise reaction pathway.

Multidimensional NMR for Structural Assignment of Reactive Intermediates

While one-dimensional (1D) NMR provides initial data, multidimensional NMR techniques like 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules or reaction mixtures. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over 2-3 bonds).

For the 2-Chloro-1-methylpyridin-1-ium cation, these techniques would definitively link the N-methyl protons to the N-methyl carbon and assign the aromatic protons to their corresponding carbons on the pyridinium ring. In the study of reactive intermediates, where new bonds are formed, HMBC is particularly powerful for establishing connectivity between different parts of a molecule. For example, if an intermediate is formed by the addition of a nucleophile, HMBC correlations between the protons of the incoming nucleophile and the carbons of the pyridinium ring would provide definitive structural proof. nih.gov

Below is a table of expected 1H and 13C NMR chemical shifts for the 2-Chloro-1-methylpyridin-1-ium cation, based on data for its iodide analog. tcichemicals.com The bromide anion may cause slight variations in these shifts due to different electronic and solvent effects.

| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations (1H → 13C) |

|---|---|---|---|

| N-CH3 | ~4.3 | ~45 | C2, C6 |

| C2 | - | ~148 | - |

| C3 | ~8.2 | ~130 | C2, C4, C5 |

| C4 | ~8.6 | ~147 | C3, C5 |

| C5 | ~8.1 | ~128 | C3, C4, C6 |

| C6 | ~9.1 | ~145 | N-CH3, C2, C4, C5 |

Application of 15N NMR for Nitrogen-Containing Systems

15N NMR spectroscopy, despite its lower sensitivity compared to 1H NMR, offers direct insight into the electronic environment of the nitrogen atom. The chemical shift of the pyridinium nitrogen is highly sensitive to substitution patterns, cation-anion interactions, and changes in electronic structure during a reaction. osti.govacs.org For pyridinium compounds, the 15N chemical shift typically appears in a characteristic downfield region. researchgate.net

In this compound, the electron-withdrawing chloro group and the positive charge on the nitrogen atom would result in a significant downfield shift. Studying the 15N chemical shift can help probe the strength of the cation-anion interaction in different solvents. A stronger interaction, implying greater charge transfer from the bromide anion to the cation, would be expected to cause an upfield shift in the 15N signal compared to a situation with a more weakly coordinating anion. acs.org This technique is therefore a powerful probe of the subtle electronic interplay within the ionic pair.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms and molecules in the solid state. This analysis is crucial for understanding the fundamental interactions that govern the structure and properties of crystalline salts like this compound.

Elucidation of Cation-Anion Interactions and Crystal Packing Motifs

In the crystal lattice of a pyridinium bromide salt, the primary interactions governing the structure are the electrostatic forces and hydrogen bonds between the 2-Chloro-1-methylpyridin-1-ium cation and the bromide anion. Analysis of related pyridinium halide structures reveals that C–H···X- (where X = Cl, Br, I) hydrogen bonds are a dominant feature. nih.goviucr.org The pyridinium ring protons, being acidic due to the positive charge on the nitrogen, act as hydrogen bond donors to the bromide anion.

Studies comparing different halide salts show that the strength and geometry of these hydrogen bonds vary with the size and electronegativity of the anion. nih.gov For the bromide salt, one would expect to find multiple C–H···Br contacts, likely involving the N-methyl protons and the ortho- and para-protons of the ring, which are the most electron-deficient. The bromide ions are often found positioned in the plane of the aromatic ring. nih.goviucr.org These specific interactions dictate the relative orientation of cations and anions, forming the fundamental motifs of the crystal packing.

Supramolecular Assembly in Crystalline Pyridinium Salts

The interplay of cation-anion interactions, along with weaker forces like π-π stacking between pyridinium rings, leads to the formation of extended supramolecular assemblies. rsc.orgnih.gov In many pyridinium bromide crystals, the C–H···Br hydrogen bonds link the ions into one-dimensional chains or two-dimensional sheets. nih.goviucr.org

Influence of Counterions on Solid-State Architecture and Intermolecular Forces

The size and polarizability of the halide anion directly impact the lattice energy and the nature of non-covalent interactions within the crystal. Generally, as the ionic radius of the halide increases from Cl⁻ to Br⁻ to I⁻, the charge density decreases. This trend influences the strength of electrostatic interactions and the propensity for hydrogen bonding and other weak interactions.

In many pyridinium salts, C-H···X⁻ (where X is a halogen) hydrogen bonds are a significant feature of the crystal packing. The strength and geometry of these interactions are highly dependent on the halide. For instance, studies on similar pyridinium systems have shown that the more localized charge of the chloride anion often leads to stronger and more directional C-H···Cl⁻ hydrogen bonds compared to the more diffuse charge of bromide and iodide anions.

A comparative analysis of related N-methylpyridinium halide structures reveals these trends:

| Feature | Chloride (Cl⁻) | Bromide (Br⁻) | Iodide (I⁻) |

| Ionic Radius (Å) | 1.81 | 1.96 | 2.20 |

| Polarizability (ų) | 3.66 | 4.77 | 7.10 |

| Hydrogen Bonding | Tends to form stronger, more directional C-H···X⁻ bonds. | Forms weaker C-H···X⁻ bonds compared to chloride. | Forms the weakest C-H···X⁻ bonds among the three. |

| Crystal Packing | Often leads to more compact and densely packed structures. | Intermediate packing efficiency. | The larger size can lead to less efficient packing or different packing motifs. |

| Intermolecular Forces | Dominated by strong electrostatic and hydrogen bonding interactions. | A balance of electrostatic, hydrogen bonding, and dispersion forces. | Dispersion forces play a more significant role due to higher polarizability. |

This table presents expected trends based on the properties of halide ions and observations from analogous pyridinium salt structures.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of molecules. In the context of reaction studies involving this compound, often referred to as the Mukaiyama reagent, these spectroscopic methods can provide invaluable real-time information on the consumption of reactants, the formation of intermediates, and the appearance of products, thereby elucidating the reaction mechanism.

The utility of this compound as a condensing agent, for example in esterification reactions, proceeds through a generally accepted mechanism. This involves the initial reaction of the pyridinium salt with a carboxylic acid to form a highly reactive acyloxypyridinium intermediate. This intermediate is then subjected to nucleophilic attack by an alcohol, leading to the desired ester and the by-product, 1-methyl-2-pyridone (B167067).

Vibrational spectroscopy can be employed to monitor the key transformations in this process by tracking the characteristic frequencies of the functional groups involved.

Key Spectroscopic Markers in a Typical Esterification Reaction:

| Species | Key Functional Group(s) | Expected IR/Raman Frequency Range (cm⁻¹) | Vibrational Mode | Significance |

| This compound (Reactant) | Pyridinium ring, C-Cl | ~1630-1450, ~800-600 | C=C/C=N stretching, C-Cl stretching | Disappearance indicates consumption of the reagent. |

| Carboxylic Acid (Reactant) | O-H, C=O | ~3300-2500 (broad), ~1760-1690 | O-H stretching, C=O stretching | Disappearance of these bands signals reactant consumption. |

| Acyloxypyridinium Intermediate | C=O (ester-like), Pyridinium ring | ~1780-1750, ~1640-1500 | C=O stretching, C=C/C=N stretching | Appearance and subsequent disappearance of the high-frequency C=O band confirms the formation and reaction of the intermediate. |

| Ester (Product) | C=O, C-O | ~1750-1735, ~1300-1000 | C=O stretching, C-O stretching | Appearance of these bands indicates product formation. |

| 1-Methyl-2-pyridone (By-product) | C=O (amide), Pyridinium-like ring | ~1680-1640, ~1600-1400 | C=O stretching, Ring vibrations | Appearance of the characteristic amide C=O band confirms the reaction pathway. nih.govchemicalbook.com |

By monitoring the reaction mixture over time using in-situ IR or Raman spectroscopy, a kinetic profile of the reaction can be constructed. For instance, the initial decrease in the intensity of the carboxylic acid's O-H and C=O stretching bands, coupled with the emergence of the high-frequency C=O stretch of the acyloxypyridinium intermediate, would provide direct evidence for the first step of the reaction. Subsequently, the decay of the intermediate's signal and the concurrent growth of the ester and 1-methyl-2-pyridone bands would confirm the second step of the mechanism.

This detailed vibrational mode analysis allows for a deeper understanding of the reaction kinetics and the role of the this compound as a powerful condensation agent in organic synthesis.

Applications in Supramolecular Chemistry and Advanced Materials Science

Self-Assembly and Supramolecular Architectures

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is a cornerstone of supramolecular chemistry. Pyridinium (B92312) compounds, including 2-Chloro-1-methylpyridin-1-ium bromide, are instrumental in this field due to their ability to participate in various non-covalent interactions, leading to the formation of intricate supramolecular architectures. The control over these self-assembly processes is crucial for designing new materials with specific functions. electronicsandbooks.comnih.gov

Hydrogen bonding is a highly directional and specific interaction that plays a pivotal role in the self-assembly of pyridinium-based structures. rsc.org In assemblies containing the pyridinium cation, charge-assisted hydrogen bonds are particularly significant, offering enhanced strength and directionality that can guide the formation of crystalline architectures. acs.org The hydrogen atoms on the pyridinium ring, as well as those on the methyl group, can act as hydrogen bond donors, interacting with suitable acceptors like halide anions (e.g., bromide) or other electronegative atoms within the system.

The presence of the chloro substituent at the 2-position can influence the acidity of the adjacent ring hydrogens, thereby modulating the strength and geometry of the hydrogen bonds formed. These interactions are fundamental in creating extended networks, from simple one-dimensional chains to more complex two- or three-dimensional frameworks. nih.gov The interplay between the pyridinium cation and the counter-ion, mediated by hydrogen bonds, is a key factor in determining the final supramolecular structure. electronicsandbooks.com For instance, studies on related pyridinium systems have shown that N-H···O and C-H···O hydrogen bonds are critical in the formation of specific ring motifs. nih.gov The ability of the pyridinium ring to form multiple hydrogen bonds makes it a versatile building block in crystal engineering. rsc.orgacs.org

The aromatic nature of the pyridinium ring facilitates π-π stacking interactions, which are crucial for the stabilization of supramolecular assemblies. rsc.org In the case of the positively charged 2-Chloro-1-methylpyridin-1-ium cation, π+-π+ stacking can occur, although this is generally a repulsive interaction. However, in the presence of a dielectric solvent or suitable counter-ions, these stacking interactions can become stabilizing. nih.gov Theoretical studies on substituted pyridinium ions have shown that the stacking interaction energy is influenced by the nature of the substituents on the ring. nih.gov Electron-donating groups tend to increase the stacking interaction, while electron-withdrawing groups, such as the chloro group in the target compound, tend to decrease it. nih.gov

Pyridinium-Based Ionic Liquids and Their Chemical Utility

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and materials due to their unique properties like low vapor pressure, high thermal stability, and tunable physicochemical characteristics. nih.gov Pyridinium-based ILs, a class to which this compound belongs, are a significant subgroup with a wide range of applications. longdom.orgrsc.org

The properties of pyridinium-based ionic liquids can be finely tuned by modifying the structure of the cation and the choice of the anion. longdom.orgtandfonline.com For the 2-Chloro-1-methylpyridin-1-ium cation, key tunable features include:

Substituents on the Pyridinium Ring : The presence and position of substituents like the chloro group and the methyl group affect the cation's size, shape, and charge distribution. This, in turn, influences properties such as viscosity, density, and solubility. longdom.org

Anion Choice : The bromide anion in this compound plays a crucial role in determining the IL's properties. Exchanging the bromide for other anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) can significantly alter its thermal stability, conductivity, and miscibility with other solvents. longdom.orgacs.org

This high degree of tunability allows for the design of task-specific ionic liquids for various applications, including as reaction media for organic synthesis, electrolytes in electrochemical devices, and as extraction solvents. longdom.orgua.pt The ability to tailor the properties of pyridinium ILs makes them attractive alternatives to traditional volatile organic solvents. nih.gov

Table 1: Factors Influencing the Properties of Pyridinium-Based Ionic Liquids

| Structural Feature | Influence on Ionic Liquid Properties |

|---|---|

| Cation Alkyl Chain Length | Affects viscosity, density, and hydrophobicity. Longer chains generally increase viscosity. longdom.orgacs.org |

| Cation Substitution | The type and position of substituents on the pyridinium ring modify charge distribution, steric hindrance, and interaction potential. nih.govlongdom.org |

| Anion Type | Strongly influences melting point, thermal stability, viscosity, and miscibility with other substances. longdom.orgacs.org |

The macroscopic properties of ionic liquids are a direct consequence of the complex network of intermolecular forces at the molecular level. orientaljphysicalsciences.org In pyridinium-based ILs like this compound, the key interactions include:

Coulombic Interactions : Strong electrostatic forces between the positively charged pyridinium cation and the negatively charged bromide anion are the dominant interactions. acs.org

Hydrogen Bonding : As discussed earlier, hydrogen bonds form between the hydrogen atoms of the cation (on the ring and the methyl group) and the anion. These interactions contribute significantly to the liquid's structure and viscosity. acs.orgua.pt

π-π Stacking : Interactions between the aromatic pyridinium rings can also influence the local structure within the ionic liquid. nih.gov

The balance of these interactions dictates the arrangement of ions in the liquid state, which in turn governs the material's bulk properties such as viscosity, conductivity, and thermal stability. acs.orgorientaljphysicalsciences.org Understanding these interactions is critical for predicting and designing ionic liquids with desired characteristics.

Development of Novel Functional Materials

The versatility of the pyridinium scaffold makes it a valuable building block for the creation of novel functional materials. rsc.orgtandfonline.com Pyridinium salts are being explored for a variety of applications in materials science, leveraging their unique electronic and self-assembly properties.

For instance, the incorporation of pyridinium moieties into polymers can impart desirable properties such as conductivity or antimicrobial activity. nih.gov The ability of pyridinium compounds to participate in charge-transfer interactions also makes them candidates for use in nonlinear optical (NLO) materials. researchgate.net Furthermore, the development of ionic liquid crystals based on pyridinium cations demonstrates how small structural modifications can lead to materials with combined properties of both ionic liquids and liquid crystals. tandfonline.com The synthesis of such advanced materials often relies on the fundamental principles of supramolecular chemistry, where hydrogen bonding and π-π stacking direct the assembly of the pyridinium units into functional architectures.

Redox-Active Pyridinium Systems for Energy Storage Research

The increasing demand for efficient and sustainable energy storage solutions has propelled research into organic redox-active materials for batteries. Pyridinium derivatives, particularly viologens (4,4'-bipyridinium salts), have been identified as promising candidates for anolytes (negative electrolytes) in aqueous and non-aqueous redox flow batteries (RFBs). Current time information in NA. These organic compounds offer several advantages over traditional metal-based systems, including the potential for lower cost, greater chemical diversity, and improved energy density. Current time information in NA.

The redox activity of pyridinium compounds stems from their ability to undergo reversible one- or two-electron reduction processes, forming stable radical cations and neutral species. The redox potential of these compounds can be tuned by modifying the substituents on the pyridinium ring, allowing for the design of materials with specific electrochemical properties. rsc.org For instance, research has focused on developing pyridinium analogues that outperform bipyridinium viologens by offering lower reduction potentials and increased stability. sigmaaldrich.com

Recent studies have explored a variety of pyridinium-based structures for both anolytes and catholytes (positive electrolytes). For example, benzoylpyridinium-based anolytes have been investigated for aqueous RFBs, demonstrating stable one-electron cycling. researchgate.net Furthermore, the exploration of vitamin B6-based redox-active pyridinium salts highlights the ongoing effort to utilize bio-based feedstocks for energy storage materials. rsc.org While these studies showcase the potential of the pyridinium scaffold, specific data on the electrochemical properties of this compound in energy storage applications is not yet prevalent in the literature.

Table 1: Electrochemical Properties of Selected Pyridinium-Based Compounds for Redox Flow Batteries

| Compound/System | Electrolyte Type | Redox Potential (V) | Key Findings |

| Benzoylpyridinium-based anolyte | Aqueous (KOH) | > 1 (Open-circuit voltage vs. iron ferrocyanide) | Achieved stable one-electron cycling. sigmaaldrich.comresearchgate.net |

| 4-aryl pyridinium salts | Non-aqueous | -1.6 to -1.9 (vs. Fc/Fc⁺) | Structurally diverse library with tunable low redox potentials. |

| Vitamin B6-based benzoyl pyridinium salts | Aqueous (NaOH) | Irreversible two-electron process observed in bulk electrolysis. rsc.org | Highlights challenges in achieving reversible multi-electron transfer. rsc.org |

| Pyridinium-based anolytes | General | - | Form non-covalent dimers that can enhance air stability. |

This table presents data for representative pyridinium compounds to illustrate the range of electrochemical properties and research findings in the field. Data for this compound is not available in the reviewed literature.

Luminescent Pyridinium Derivatives (AIEgens)

Luminescent materials are crucial for a wide range of applications, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. A significant challenge in this area is aggregation-caused quenching (ACQ), where luminescent molecules lose their emission efficiency in the solid state or at high concentrations. The discovery of aggregation-induced emission (AIE) has provided a solution to this problem, with AIE-active luminogens (AIEgens) showing enhanced emission in the aggregated state.

Pyridinium salts have been identified as a promising class of AIEgens. Their AIE properties are often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which minimizes non-radiative decay pathways. The formation of non-covalent intermolecular interactions, such as pyridinium-pyridinium and pyridinium-π interactions, in the crystalline state can effectively induce AIE.

Research has shown that even structurally simple pyridinium salts can exhibit significant AIE. The photophysical properties of these AIEgens, including their emission wavelength and quantum yield, can be tuned by modifying the substituents on the pyridinium ring and by changing the counter-ion. For example, derivatives of tetraphenylethylene (B103901) (TPE), a well-known AIE-luminogen, have been prepared with pyridine (B92270) and pyridinium groups, expanding the library of AIE-active materials. While the potential for this compound to act as an AIEgen exists due to its pyridinium core, specific studies on its luminescent properties are not currently available.

Table 2: Photoluminescent Properties of Selected Pyridinium-Based AIEgens

| Compound/System | State | Excitation Wavelength (nm) | Emission Maximum (nm) | Photoluminescence Quantum Yield (PLQY) (%) |

| N-Benzyl pyridinium bromide (1) | Crystal | - | - | - |

| Pyridinium carbazoles (2-5) | MeCN Solution | 325-393 | - | < 0.1 |

| Pyridinium carbazoles (2-5) | Solid State | - | - | 9.7 - 18.7 |

| Pyridine with 3,5-diphenylthiophene substituent (Protonated with perchloric acid) | Solid State | - | 489 | - |

This table presents representative data for pyridinium-based AIEgens to illustrate the contrast in emission properties between solution and solid states. Data for this compound is not available in the reviewed literature.

Formation of Metal-Organic and Ionic Frameworks

Metal-organic frameworks (MOFs) and ionic frameworks are classes of crystalline porous materials with applications in gas storage and separation, catalysis, and sensing. The properties of these frameworks are determined by the nature of their organic linkers and metal nodes. Pyridinium-based ligands have been successfully incorporated into MOFs to create cationic frameworks. The positive charge of the pyridinium moiety can influence the framework's properties, such as its affinity for guest molecules like carbon dioxide.

One strategy for incorporating pyridinium units is through post-synthetic modification, where a pre-existing MOF with pyridine groups is N-alkylated to introduce the pyridinium cation and a counter-ion. This approach allows for the systematic tuning of the framework's properties. For example, a zirconium-based MOF covalently modified with methyl pyridinium bromide showed a higher affinity for CO2 compared to its neutral precursor. This enhanced affinity is attributed to the stronger polarization of CO2 by the charged framework.

Ionic frameworks can also be constructed using pyridinium-based components. These materials are of interest for applications such as solid-state electrolytes and catalysts. While research has demonstrated the use of N-alkylpyridinium bromide in the synthesis of such advanced materials, the specific use of this compound as a precursor or linker in the formation of metal-organic or ionic frameworks is not well-documented in the current scientific literature. The presence of the chloro-substituent could potentially be exploited for further functionalization within a framework structure, suggesting a possible avenue for future research.

Table 3: Examples of Pyridinium-Containing Frameworks and Their Properties

This table provides examples of how pyridinium components are incorporated into framework materials and the resulting properties. Specific frameworks built from this compound are not reported in the reviewed literature.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of 2-Chloro-1-methylpyridin-1-ium bromide into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in its practical application. rsc.orgrsc.org Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. rsc.orgresearchgate.net For reactions involving reactive intermediates, such as those often generated from pyridinium (B92312) salts, flow reactors provide precise control over reaction time and temperature, minimizing the formation of byproducts. researchgate.net

Recent studies have demonstrated the successful synthesis of pyridinium salts, such as butylpyridinium bromide, under continuous flow conditions, utilizing Bayesian optimization to simultaneously improve reaction yield and production rate. rsc.orgrsc.org This approach not only accelerates the optimization process but also provides a pathway toward the automated synthesis of a broader range of functional materials derived from pyridinium salts. rsc.org The quaternization of poly(4-vinylpyridine) in a continuous flow system further highlights the potential for producing functional polymers with tailored properties. rsc.org While specific studies on the flow synthesis of this compound are not yet prevalent, the existing research on similar pyridinium salts provides a strong proof-of-concept for its future adoption in these automated systems. rsc.orgrsc.org Such integration would be particularly beneficial for applications requiring large quantities of the reagent or its derivatives, for instance, in industrial-scale peptide synthesis where related 2-halopyridinium salts have been employed as efficient coupling reagents. google.com

Table 1: Comparison of Batch vs. Flow Synthesis for Pyridinium Salts

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often challenging | Readily scalable |

| Safety | Higher risk with hazardous intermediates | Improved safety and control |

| Process Control | Limited control over parameters | Precise control over reaction conditions |

| Optimization | Time-consuming, one-variable-at-a-time | Accelerated multi-objective optimization |

Rational Design of Next-Generation Pyridinium Reagents and Catalysts

The future of pyridinium-based reagents lies in the rational design of next-generation compounds with tailored reactivity and selectivity. acs.orgnih.gov A deeper understanding of the structure-reactivity relationships that govern the performance of pyridinium salts is crucial. nih.gov Computational and electrochemical studies have begun to dissect the steric and electronic effects of substituents on the pyridinium ring, providing a framework for the future design of salts optimized for specific catalytic applications. nih.gov

For instance, in deamination reactions where alkyl pyridinium salts serve as radical precursors, it has been shown that electronic effects modulate the reduction potential, while steric bulk at the 2 and 6 positions facilitates the cleavage of the C-N bond. nih.gov This knowledge allows for the fine-tuning of the pyridinium scaffold to match the mode of activation, whether it be through transition metal catalysis, photoredox catalysis, or the photoactivation of electron donor-acceptor complexes. nih.gov

The development of multifunctional reagents is another promising direction. A notable example is a reagent designed for the site-selective amination of pyridines, which combines pyridine (B92270) activation, intramolecular nucleophile delivery, and rearomatization in a single molecule. nih.gov Applying this concept to this compound could lead to novel reagents with enhanced efficiency and selectivity for a variety of chemical transformations. Furthermore, the exploration of halopyridinium-based halogen-bond donors in catalysis is an emerging area with significant potential. sci-hub.seresearchgate.netscribd.com The ability of these compounds to act as Lewis acidic catalysts opens up new possibilities for promoting reactions under mild and metal-free conditions. sci-hub.seresearchgate.net

Table 2: Key Parameters for the Rational Design of Pyridinium Reagents

| Design Parameter | Influence on Reactivity | Potential Application for this compound |

| N-Substituent | Modulates steric and electronic properties, influencing radical generation and stability. acs.orgnih.gov | Tailoring for specific radical-mediated reactions. |

| Ring Substituents | Affects reduction potential and C-X bond cleavage. nih.gov | Optimization for selective nucleophilic substitution or cross-coupling. |

| Counter-ion | Influences solubility and crystal packing. | Enhancing performance in specific solvent systems. |

| Multifunctionality | Enables tandem or one-pot reaction sequences. nih.gov | Development of advanced coupling or functionalization reagents. |

Interdisciplinary Research Integrating Theoretical and Experimental Synergies